molecular formula C15H10O4 B12762562 1-Methyl-2,3-dihydroxyanthraquinone CAS No. 850836-71-4

1-Methyl-2,3-dihydroxyanthraquinone

Cat. No.: B12762562
CAS No.: 850836-71-4
M. Wt: 254.24 g/mol
InChI Key: ZYWJMFALERBARD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2,3-dihydroxyanthraquinone is an organic compound derived from anthraquinone, characterized by the presence of two hydroxyl groups and a methyl group attached to the anthraquinone core. This compound is part of the broader class of dihydroxyanthraquinones, which have been studied for their diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,3-dihydroxyanthraquinone typically involves the hydroxylation of 1-methylanthraquinone. . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using optimized catalysts and reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2,3-dihydroxyanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dye synthesis, pharmaceuticals, and organic electronics .

Scientific Research Applications

1-Methyl-2,3-dihydroxyanthraquinone has been extensively studied for its applications in:

Mechanism of Action

Comparison with Similar Compounds

  • 1,2-Dihydroxyanthraquinone (Alizarin)
  • 1,4-Dihydroxyanthraquinone (Quinizarin)
  • 1,8-Dihydroxyanthraquinone (Dantron)
  • 2,3-Dihydroxyanthraquinone (Histazarin)

Uniqueness: 1-Methyl-2,3-dihydroxyanthraquinone is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its antioxidant capacity, solubility, and interaction with biological targets compared to other dihydroxyanthraquinones .

Properties

CAS No.

850836-71-4

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

IUPAC Name

2,3-dihydroxy-1-methylanthracene-9,10-dione

InChI

InChI=1S/C15H10O4/c1-7-12-10(6-11(16)13(7)17)14(18)8-4-2-3-5-9(8)15(12)19/h2-6,16-17H,1H3

InChI Key

ZYWJMFALERBARD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=C1O)O)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.